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Compound of Interest

5-Bromo-6-fluorobenzo[d]thiazol-
Compound Name:
2-amine

Cat. No.: B2850607

An In-Depth Technical Guide to the Chemical Properties of 5-Bromo-6-fluorobenzo[d]thiazol-
2-amine

Introduction

5-Bromo-6-fluorobenzo[d]thiazol-2-amine is a halogenated heterocyclic compound of
significant interest in the fields of medicinal chemistry and drug discovery. As a benzothiazole
derivative, it belongs to a class of compounds renowned for a wide spectrum of
pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
The strategic placement of bromine and fluorine atoms on the benzene ring imparts unique
physicochemical characteristics that make it a versatile and valuable building block for the
synthesis of complex molecular architectures.

The bromine atom at the C-5 position serves as a key functional handle for derivatization, most
notably through palladium-catalyzed cross-coupling reactions, allowing for the introduction of
diverse aryl, heteroaryl, or alkyl groups. Concurrently, the fluorine atom at the C-6 position can
significantly modulate the molecule's electronic properties, lipophilicity, metabolic stability, and
binding affinity to biological targets. This guide provides a comprehensive overview of the core
chemical properties, synthesis, reactivity, and applications of 5-Bromo-6-
fluorobenzo[d]thiazol-2-amine, offering field-proven insights for researchers and drug
development professionals.
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Physicochemical and Structural Properties

The fundamental properties of 5-Bromo-6-fluorobenzo[d]thiazol-2-amine are summarized
below. These identifiers and computed properties are critical for database searches, analytical
characterization, and computational modeling.

Property Value Source(s)

5-bromo-6-fluoro-1,3-
IUPAC Name ] ] N/A
benzothiazol-2-amine

CAS Number 1160789-91-2
Molecular Formula C7H4BrFN2S
Molecular Weight 247.09 g/mol
RPCKLZZTGOIHCJ-
InChl Key
UHFFFAOYSA-N
) C1=C(C2=C(C=C1F)SC(=N2)
Canonical SMILES N/A
N)Br
Appearance Typically a solid powder Inferred
Purity 95% to 98%
Store sealed in a dry, dark
Storage

place at 2-8°C

Spectroscopic Profile

While specific, experimentally-derived spectra for 5-Bromo-6-fluorobenzo[d]thiazol-2-amine
are not widely published, its structure allows for the confident prediction of key spectroscopic
features. The following analysis is based on the known spectral data of closely related analogs,
such as 2-amino-6-fluorobenzothiazole and other halogenated benzothiazoles.[1][2][3]

'H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic
protons and the amine protons.
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e Aromatic Protons (6 7.0-8.0 ppm): Two signals are anticipated in the aromatic region. The
proton at the C-7 position and the proton at the C-4 position will appear as singlets or
doublets with small coupling constants, influenced by the adjacent fluorine and bromine
atoms.

e Amine Protons (-NHz, & 5.0-7.5 ppm): A broad singlet corresponding to the two protons of
the primary amine group is expected. The chemical shift of this peak can vary significantly
depending on the solvent, concentration, and temperature.

For the closely related 2-Amino-6-fluorobenzothiazole, aromatic protons are observed in the
region of & 7.0-7.8 ppm.[4]

3C NMR Spectroscopy

The 3C NMR spectrum will provide information on the carbon framework of the molecule.

e Aromatic Carbons (0 110-155 ppm): The spectrum will display seven distinct signals for the
seven carbon atoms in the benzothiazole ring system. The carbon atoms directly attached to
the electronegative fluorine (C-6) and bromine (C-5) atoms will show characteristic shifts.
The C-F coupling will likely result in a splitting of the C-6 signal.

e C-2 Carbon (0 ~165-170 ppm): The carbon atom of the thiazole ring attached to the amino
group (C-2) is expected to have the most downfield chemical shift due to its imine-like
character and attachment to two heteroatoms (N and S). For 2-amino-6-fluorobenzothiazole,
the C-2 carbon appears around 167 ppm.[3]

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups.

¢ N-H Stretching (3300-3500 cm~1): Two characteristic sharp peaks corresponding to the
symmetric and asymmetric stretching vibrations of the primary amine (-NHz) group.

e C=N Stretching (~1615 cm~1): A strong absorption band for the endocyclic imine (C=N) bond
within the thiazole ring.

e Aromatic C=C Stretching (1450-1600 cm~1): Multiple bands indicating the presence of the
benzene ring.
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e C-F Stretching (1000-1250 cm~1): A strong, characteristic absorption band for the aryl-
fluorine bond.

e C-S Stretching (=700 cm~1): A weaker absorption associated with the carbon-sulfur bond in
the thiazole ring.

The IR spectrum of the parent 2-aminobenzothiazole confirms the N-H stretches around 3420
and 3300 cm~t and the C=N stretch around 1640 cm~1.[5]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide fragmentation patterns.

» Molecular lon Peak (M*): The spectrum will show a characteristic isotopic pattern for the
molecular ion due to the presence of bromine ("°Br and &!Br in an approximate 1:1 ratio).
This will result in two peaks of nearly equal intensity at m/z 246 and m/z 248. The base peak
will likely be the molecular ion.

o Fragmentation: Common fragmentation pathways for 2-aminobenzothiazoles involve the loss
of HCN or HSCN from the thiazole ring.

Synthesis and Reactivity
Synthetic Pathway

The most established method for synthesizing 2-aminobenzothiazoles is the Hugershoff
reaction, which involves the electrophilic cyclization of a substituted aniline with a thiocyanate
salt in the presence of a halogen.[6][7] For 5-Bromo-6-fluorobenzo[d]thiazol-2-amine, the
synthesis logically starts from 3-bromo-4-fluoroaniline to ensure the correct regiochemistry of
the final product.
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Starting Materials Reagents & Solvent
3-Bromo-4-fluoroaniline Potassium Thiocyanate (KSCN) SN ((E17) [
Glacial Acetic Acid

Inifiates cyclization

Reaction Mixture:
Electrophilic Cyclization

Work-up:
Neutralization & Precipitation

Final Product:
5-Bromo-6-fluorobenzo[d]thiazol-2-amine

Click to download full resolution via product page

Caption: General workflow for the synthesis of the title compound.

Experimental Protocol: General Synthesis

« Starting Material Preparation: Dissolve 3-bromo-4-fluoroaniline (1.0 eq.) and potassium
thiocyanate (2.0-3.0 eq.) in glacial acetic acid in a reaction vessel.

¢ Cyclization: Cool the mixture in an ice bath to 0-5°C. Add a solution of bromine (1.1 eq.) in
glacial acetic acid dropwise while stirring vigorously, ensuring the temperature remains below
10°C. The causality here is critical; slow, cold addition prevents unwanted side reactions and
controls the exothermic formation of the thiocyanogen bromide electrophile.
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» Reaction Progression: After the addition is complete, allow the mixture to stir at room
temperature for several hours to ensure the reaction goes to completion.

» Work-up and Isolation: Pour the reaction mixture into a large volume of water or crushed ice.
Neutralize the solution carefully with a base (e.g., concentrated ammonium hydroxide or
sodium hydroxide solution) until a precipitate forms. This step is self-validating; the product is
insoluble in the aqueous base and crashes out, confirming its formation.

« Purification: Collect the crude solid by filtration, wash thoroughly with water to remove
residual salts, and dry. Recrystallize the product from a suitable solvent system (e.g.,
ethanol/water) to obtain the purified 5-Bromo-6-fluorobenzo[d]thiazol-2-amine.

Chemical Reactivity

The reactivity of 5-Bromo-6-fluorobenzo[d]thiazol-2-amine is dictated by its three primary
functional regions: the 2-amino group, the C-5 bromine atom, and the benzothiazole ring
system.

o Reactions at the 2-Amino Group: The primary amine is a versatile nucleophile. It can be
readily acylated with acyl chlorides or anhydrides to form amides. It also undergoes
condensation reactions with aldehydes and ketones to form Schiff bases (azomethines),
which are valuable intermediates for synthesizing more complex heterocyclic systems.

o Palladium-Catalyzed Cross-Coupling: The bromine atom at the C-5 position is an excellent
handle for Suzuki-Miyaura, Stille, Heck, and Sonogashira cross-coupling reactions. This
allows for the precise and efficient introduction of a wide array of carbon-based substituents
(aryl, vinyl, alkyl groups), making it a cornerstone of library synthesis in drug discovery. The
Suzuki-Miyaura coupling, which pairs the bromo-compound with a boronic acid in the
presence of a palladium catalyst and a base, is particularly common.[8][9][10]

e Nucleophilic Aromatic Substitution (SrAr): While the bromine is more suited for cross-
coupling, the electron-withdrawing nature of the fused thiazole ring and the fluorine atom can
activate the aromatic ring towards SnAr reactions under specific conditions, although this is
less common than reactions at the bromine site.
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Applications in Medicinal Chemistry and Drug
Development

Benzothiazole and its derivatives are considered "privileged structures” in medicinal chemistry
due to their consistent appearance in molecules with diverse and potent biological activities. 5-
Bromo-6-fluorobenzo[d]thiazol-2-amine serves as an ideal starting point for generating
libraries of novel compounds for screening.

» Scaffold for Drug Candidates: The core structure is present in compounds investigated for
anticancer, antimicrobial, antifungal, anticonvulsant, and anti-inflammatory activities.

» Role of Halogen Substituents:

o Fluorine (C-6): The C-F bond is strong and metabolically stable. Introducing fluorine can
block sites of metabolism, increase binding affinity to target proteins through hydrogen
bonding or dipole interactions, and enhance membrane permeability and bioavailability.

o Bromine (C-5): As discussed, this site provides a reliable point for chemical diversification,
allowing for systematic exploration of the structure-activity relationship (SAR) by varying
the substituent introduced via cross-coupling.
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Caption: Role as a scaffold in drug discovery workflows.

Safety and Handling

5-Bromo-6-fluorobenzo[d]thiazol-2-amine is a research chemical and must be handled with
appropriate care in a laboratory setting. A full Safety Data Sheet (SDS) should be consulted
before use.

+ Hazard Identification: Based on data for analogous compounds, it should be considered toxic
if swallowed or in contact with skin, harmful if inhaled, and a cause of serious eye irritation.
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[11]

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety
goggles or a face shield, and a lab coat. Work should be conducted in a well-ventilated area
or a chemical fume hood to avoid inhalation of dust or vapors.[11]

Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using
this product. Wash hands thoroughly after handling.[11]

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place,
away from incompatible materials such as strong oxidizing agents. Recommended storage is
at 2-8°C.

Disposal: Dispose of contents and container in accordance with local, regional, and national
regulations. Avoid release into the environment.[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. pdf.benchchem.com [pdf.benchchem.com]

2. 2-Amino-6-fluorobenzothiazole | C7TH5FN2S | CID 319954 - PubChem
[pubchem.ncbi.nim.nih.gov]

3. spectrabase.com [spectrabase.com]

4. 2-Amino-6-fluorobenzothiazole(348-40-3) 1H NMR spectrum [chemicalbook.com]
5. 2-Benzothiazolamine [webbook.nist.gov]

6. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nim.nih.gov]

7. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC
[pmc.ncbi.nlm.nih.gov]

8. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole
derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.researchgate.net/publication/354733643_An_Efficient_One-pot_Synthesis_of_2-Aminobenzothiazoles_from_Substituted_Anilines_Using_Benzyltrimethylammonium_Dichloroiodate_and_Ammonium_Thiocyanate_in_DMSOH2O
https://www.researchgate.net/publication/354733643_An_Efficient_One-pot_Synthesis_of_2-Aminobenzothiazoles_from_Substituted_Anilines_Using_Benzyltrimethylammonium_Dichloroiodate_and_Ammonium_Thiocyanate_in_DMSOH2O
https://www.researchgate.net/publication/354733643_An_Efficient_One-pot_Synthesis_of_2-Aminobenzothiazoles_from_Substituted_Anilines_Using_Benzyltrimethylammonium_Dichloroiodate_and_Ammonium_Thiocyanate_in_DMSOH2O
https://www.researchgate.net/publication/354733643_An_Efficient_One-pot_Synthesis_of_2-Aminobenzothiazoles_from_Substituted_Anilines_Using_Benzyltrimethylammonium_Dichloroiodate_and_Ammonium_Thiocyanate_in_DMSOH2O
https://www.benchchem.com/product/b2850607?utm_src=pdf-custom-synthesis
https://pdf.benchchem.com/172/spectroscopic_data_NMR_IR_MS_of_2_aminobenzothiazole.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-6-fluorobenzothiazole
https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-6-fluorobenzothiazole
https://spectrabase.com/spectrum/8zNk9QwuQG1
https://www.chemicalbook.com/SpectrumEN_348-40-3_1HNMR.htm
https://webbook.nist.gov/cgi/cbook.cgi?ID=C136958&Mask=80
https://pmc.ncbi.nlm.nih.gov/articles/PMC2818510/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8113786/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8113786/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5788167/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5788167/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2850607?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

9. pdf.benchchem.com [pdf.benchchem.com]
e 10. Suzuki Coupling [organic-chemistry.org]
e 11. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [5-Bromo-6-fluorobenzol[d]thiazol-2-amine chemical
properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2850607#5-bromo-6-fluorobenzo-d-thiazol-2-amine-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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